molecular formula C13H15NO3S B2924226 N-(2-(furan-2-yl)-2-hydroxypropyl)-4-methylthiophene-2-carboxamide CAS No. 1396871-30-9

N-(2-(furan-2-yl)-2-hydroxypropyl)-4-methylthiophene-2-carboxamide

Cat. No. B2924226
CAS RN: 1396871-30-9
M. Wt: 265.33
InChI Key: MYJSUNLKMSZPKJ-UHFFFAOYSA-N
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Description

Furan and thiophene are both heterocyclic compounds, which are compounds that contain a ring structure containing atoms of at least two different elements . Furan has a five-membered ring with four carbon atoms and one oxygen atom . Thiophene also has a five-membered ring, but with four carbon atoms and a sulfur atom .


Synthesis Analysis

The synthesis of furan and thiophene derivatives can involve various chemical reactions. For example, furfuryl alcohol, a furan derivative, can be synthesized by hydrogenation of furfural . Thiophene derivatives can be synthesized through reactions such as palladium-catalyzed cross-coupling reactions .


Molecular Structure Analysis

The molecular structure of furan and thiophene derivatives can be analyzed using spectroscopic techniques such as FT-IR, FT-Raman, UV–vis, and NMR . These techniques can provide information about the compound’s geometric and vibrational properties .


Chemical Reactions Analysis

Furan and thiophene derivatives can undergo various chemical reactions. For example, furan derivatives can participate in Diels–Alder reactions with electrophilic alkenes and alkynes . Thiophene derivatives can undergo reactions such as electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through experimental methods and theoretical calculations. For example, the density, boiling point, and solubility of furfural, a furan derivative, have been reported .

Mechanism of Action

The exact mechanism of action of N-(2-(furan-2-yl)-2-hydroxypropyl)-4-methylthiophene-2-carboxamide is not fully understood. However, studies have suggested that this compound exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. This compound has also been shown to inhibit the activity of certain enzymes involved in the inflammatory response, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
This compound has been shown to modulate several biochemical and physiological processes in the body. Studies have reported that this compound can inhibit the expression of certain genes involved in cancer cell proliferation and survival. Additionally, this compound has been shown to reduce the production of reactive oxygen species (ROS), which are known to contribute to oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(2-(furan-2-yl)-2-hydroxypropyl)-4-methylthiophene-2-carboxamide is its potent anticancer activity, which makes it a promising candidate for the development of new cancer therapies. Additionally, this compound has been shown to possess anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of inflammatory diseases. However, one of the limitations of this compound is its relatively low solubility in water, which may limit its bioavailability and efficacy in vivo.

Future Directions

There are several potential future directions for the research on N-(2-(furan-2-yl)-2-hydroxypropyl)-4-methylthiophene-2-carboxamide. One possible direction is to investigate the molecular mechanisms underlying the anticancer activity of this compound, which may help to identify new targets for cancer therapy. Additionally, further studies are needed to determine the safety and efficacy of this compound in vivo, which may pave the way for the development of new therapeutic agents based on this compound. Finally, the potential applications of this compound in the treatment of other diseases, such as neurodegenerative disorders, should be explored.

Synthesis Methods

N-(2-(furan-2-yl)-2-hydroxypropyl)-4-methylthiophene-2-carboxamide can be synthesized using a multistep synthetic route, which involves the reaction of furan-2-carbaldehyde with 2-bromo-1-propanol to form 2-(furan-2-yl)-2-hydroxypropyl) bromide. This intermediate is then reacted with 4-methylthiophene-2-carboxamide in the presence of a base to yield this compound.

Scientific Research Applications

N-(2-(furan-2-yl)-2-hydroxypropyl)-4-methylthiophene-2-carboxamide has been extensively studied for its potential therapeutic applications. Several studies have reported that this compound exhibits potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. For example, furfural is flammable and can cause irritation if it comes into contact with the skin or eyes .

properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxypropyl]-4-methylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3S/c1-9-6-10(18-7-9)12(15)14-8-13(2,16)11-4-3-5-17-11/h3-7,16H,8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYJSUNLKMSZPKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)NCC(C)(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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